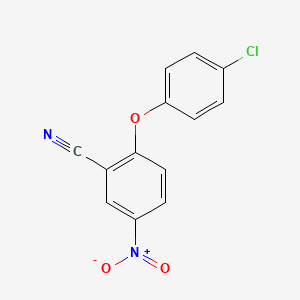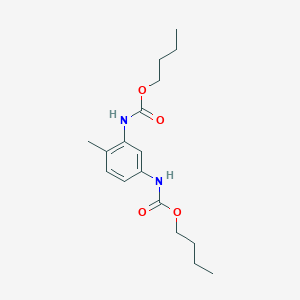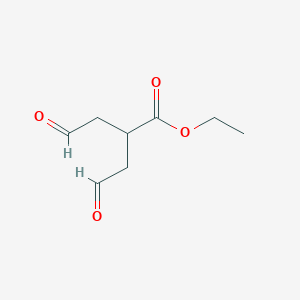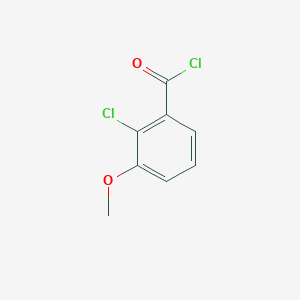![molecular formula C13H10N2O B8774185 4-imidazo[1,2-a]pyridin-8-ylPhenol](/img/structure/B8774185.png)
4-imidazo[1,2-a]pyridin-8-ylPhenol
Overview
Description
4-imidazo[1,2-a]pyridin-8-ylPhenol is a heterocyclic compound that features both imidazo[1,2-a]pyridine and phenol moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imidazo[1,2-a]pyridin-8-ylPhenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The phenol group can be introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. Catalysts such as transition metals and specific reaction conditions like temperature and pH are optimized for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-imidazo[1,2-a]pyridin-8-ylPhenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazo[1,2-a]pyridine and phenol moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridin-8-ylPhenol derivatives.
Scientific Research Applications
4-imidazo[1,2-a]pyridin-8-ylPhenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Medicine: Explored as a lead compound in drug discovery and development due to its pharmacological potential.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-imidazo[1,2-a]pyridin-8-ylPhenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-8-ylphenol |
InChI |
InChI=1S/C13H10N2O/c16-11-5-3-10(4-6-11)12-2-1-8-15-9-7-14-13(12)15/h1-9,16H |
InChI Key |
SANSIUGTQBPEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
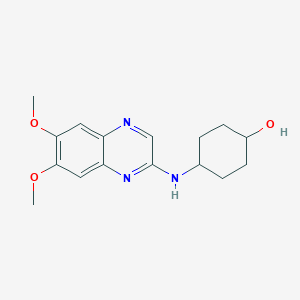
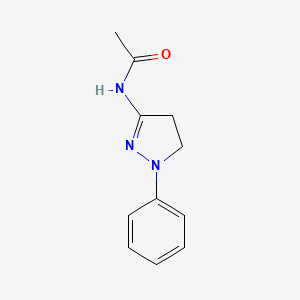
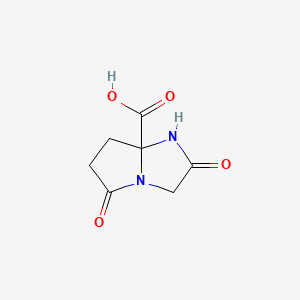
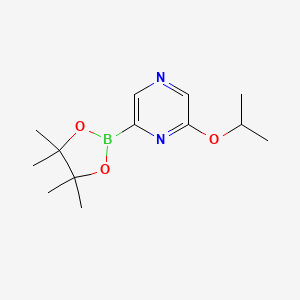
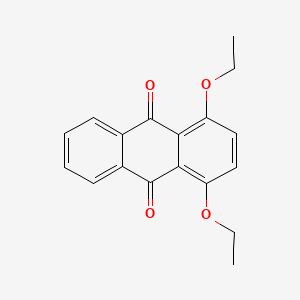

![Methyl thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8774160.png)
![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)
